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molecular formula C10H11NO3S B8518904 3-(4-(Methylthio)phenylamino)-3-oxopropanoic acid

3-(4-(Methylthio)phenylamino)-3-oxopropanoic acid

Cat. No. B8518904
M. Wt: 225.27 g/mol
InChI Key: PHLCOMFCLKMWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09265768B2

Procedure details

Benzyl 3-(4-(methylthio)phenylamino)-3-oxopropanoate (150 mg, 0.476 mmol) was dissolved in MeOH (1.5 ml). NaOH 1M (500 μl) was added, and the reaction was stirred at 40° C. for 2 hours to achieve completion. The reaction mixture was diluted with HCl 1N and extracted with EtOAc. The organic phase was washed with HCl 1N and brine, dried over Na2SO4 and concentrated under vacuum to give 3-(4-(methylthio)phenylamino)-3-oxopropanoic acid (90 mg, 84% yield).
Name
Benzyl 3-(4-(methylthio)phenylamino)-3-oxopropanoate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:22])[CH2:11][C:12]([O:14]CC2C=CC=CC=2)=[O:13])=[CH:5][CH:4]=1.[OH-].[Na+]>CO.Cl>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[O:22])[CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Benzyl 3-(4-(methylthio)phenylamino)-3-oxopropanoate
Quantity
150 mg
Type
reactant
Smiles
CSC1=CC=C(C=C1)NC(CC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 μL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with HCl 1N and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)NC(CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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